molecular formula C11H17N3S B1484062 (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 2097968-23-3

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine

Cat. No. B1484062
CAS RN: 2097968-23-3
M. Wt: 223.34 g/mol
InChI Key: JJYTUCDOMJXVBA-UHFFFAOYSA-N
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Description

“(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine” is a complex organic compound that contains a pyrazole ring and a thiopyran ring . Pyrazole is a five-membered ring with two nitrogen atoms, and thiopyran is a six-membered ring with one sulfur atom . These types of structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiopyran rings, along with a cyclopropylmethyl group attached to the pyrazole ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrazole and thiopyran rings, as well as the cyclopropylmethyl group. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (nitrogen and sulfur in this case) would all play a role. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Cobalt(II) Complexes and Polymerization

Cobalt(II) complexes containing various N-substituted N,N',N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized and shown to have applications in the polymerization of methyl methacrylate (MMA), yielding polymethylmethacrylate (PMMA) with high molecular weight and narrow polydispersity index. These complexes demonstrate significant potential in the field of materials science for the synthesis of high-quality plastics (Choi et al., 2015).

Synthesis of Pyrazole Derivatives

The ambient-temperature synthesis of novel pyrazole derivatives has been achieved with high yield. These compounds are characterized by their potential in various applications, including as intermediates for further chemical reactions or as ligands in coordination chemistry (Becerra et al., 2021).

Antimicrobial and Anticancer Agents

A study on pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has demonstrated their potential as antimicrobial and anticancer agents. Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and showed good to excellent antimicrobial activity (Hafez et al., 2016).

Molecular Scaffolds for Peptide Stabilization

The design and synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold has been reported for stabilizing parallel turn conformations in peptides. This research provides insights into peptide design and structure-function relationships, with implications for drug design and molecular biology (Bucci et al., 2018).

Novel Synthesis Techniques

Research into the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation has been conducted, highlighting a novel, efficient, and regioselective synthesis method. This technique reduces reaction times significantly, offering potential improvements in the synthesis of related compounds (Machado et al., 2011).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Given the wide range of activities associated with pyrazole derivatives, it could potentially have interesting pharmacological properties .

properties

IUPAC Name

[2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYTUCDOMJXVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3CSCCC3=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 3
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 4
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 5
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 6
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine

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